1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide
Overview
Description
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C₁₃H₁₆N₄OS and a molecular weight of 276.36 g/mol . This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is characterized by the presence of a benzothiazole ring fused to a piperidine ring, with a carbohydrazide functional group attached .
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by further reactions to introduce the piperidine and carbohydrazide groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its applications in the rubber industry as a vulcanization accelerator.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c14-16-12(18)9-4-3-7-17(8-9)13-15-10-5-1-2-6-11(10)19-13/h1-2,5-6,9H,3-4,7-8,14H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZNOGLPYDZNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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